![molecular formula C17H16Br2N2O B2892108 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide CAS No. 16935-10-7](/img/structure/B2892108.png)
3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide
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Description
“3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds can be analyzed using techniques such as nuclear magnetic resonance and vibrational spectroscopy . The crystal structure can be stabilized by non-classical intermolecular C—H⋯Br hydrogen bonds .
Scientific Research Applications
Antimicrobial Potential
Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antimicrobial properties . These compounds can be designed to target a variety of microbial pathogens, offering a potential pathway for the development of new antibacterial and antifungal agents .
Anticancer Activity
The structural motif of imidazole is found in many compounds with anticancer activity . The electron-rich nature of the imidazole ring, along with substituents like the 4-bromophenyl group, may interact with biological targets in cancer cells, leading to potential therapeutic applications in oncology .
Anti-inflammatory Properties
Imidazole derivatives are known to possess anti-inflammatory properties . The compound could be explored for its efficacy in reducing inflammation, which is a common pathological feature of various chronic diseases .
Antiviral Applications
The imidazole ring is a common feature in many antiviral drugs . Modifications to the imidazole core, such as the addition of a 4-bromophenyl group, could enhance the compound’s ability to inhibit viral replication, making it a candidate for antiviral drug development .
Antioxidant Effects
Imidazole compounds have been synthesized and evaluated for their antioxidant activity . The presence of substituents like the 4-bromophenyl group could contribute to the scavenging of free radicals, offering protection against oxidative stress-related damage .
Gastroprotective Uses
Some imidazole derivatives are used in the treatment of gastrointestinal disorders due to their gastroprotective effects . The compound may have potential applications in the management of ulcers and other stomach-related ailments .
Anesthetic Properties
Imidazole derivatives can also serve as local anesthetics . The structural features of these compounds can be optimized to enhance their interaction with sodium channels, which are critical targets for anesthetic agents .
Antidiabetic Potential
The imidazole ring is present in several antidiabetic medications . Research into the compound’s ability to modulate insulin release or glucose metabolism could open up new avenues for diabetes treatment .
properties
IUPAC Name |
1-(4-bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN2O.BrH/c1-12-19(2)15-5-3-4-6-16(15)20(12)11-17(21)13-7-9-14(18)10-8-13;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVOLZMOIDRLGB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)Br)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide |
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